molecular formula C13H9NO2 B12975643 Dibenzo[b,d]furan-2-carbaldehyde oxime

Dibenzo[b,d]furan-2-carbaldehyde oxime

Cat. No.: B12975643
M. Wt: 211.22 g/mol
InChI Key: MDTOMFOJOZCOPH-RIYZIHGNSA-N
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Description

Dibenzo[b,d]furan-2-carbaldehyde oxime is an organic compound derived from dibenzo[b,d]furan-2-carbaldehyde

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzo[b,d]furan-2-carbaldehyde oxime can be synthesized through the reaction of dibenzo[b,d]furan-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Dibenzo[b,d]furan-2-carbaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxime can be reduced to form the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dibenzo[b,d]furan-2-carbaldehyde oxime has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dibenzo[b,d]furan-2-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,d]furan-2-carbaldehyde: The parent compound, which lacks the oxime group.

    Dibenzo[b,d]thiophene-2-carbaldehyde: A sulfur analog with similar structural features.

    2-Methoxydibenzo[b,d]furan-1-carbaldehyde: An isomer with a methoxy group.

Uniqueness

Dibenzo[b,d]furan-2-carbaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

(NE)-N-(dibenzofuran-2-ylmethylidene)hydroxylamine

InChI

InChI=1S/C13H9NO2/c15-14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)16-13/h1-8,15H/b14-8+

InChI Key

MDTOMFOJOZCOPH-RIYZIHGNSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)/C=N/O

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C=NO

Origin of Product

United States

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